
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromo group attached to the triazole ring, which imparts unique chemical properties. The molecular formula of this compound is C5H6BrN3O, and it is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 3-bromo-1H-1,2,4-triazole with an appropriate acylating agent. One common method is the acylation of 3-bromo-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 1-(3-azido-1H-1,2,4-triazol-1-yl)propan-2-one, 1-(3-thiocyanato-1H-1,2,4-triazol-1-yl)propan-2-one, and 1-(3-methoxy-1H-1,2,4-triazol-1-yl)propan-2-one.
Oxidation Reactions: Formation of this compound oxo derivatives.
Reduction Reactions: Formation of 1-(3-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol.
Applications De Recherche Scientifique
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the triazole ring play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. This compound can form hydrogen bonds and hydrophobic interactions with the target, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3-Fluoro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3-Iodo-1H-1,2,4-triazol-1-yl)propan-2-one
Uniqueness
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H6BrN3O |
|---|---|
Poids moléculaire |
204.02 g/mol |
Nom IUPAC |
1-(3-bromo-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6BrN3O/c1-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 |
Clé InChI |
JLZQXBCVQWESJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C=NC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)

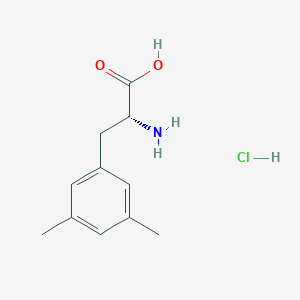
![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)
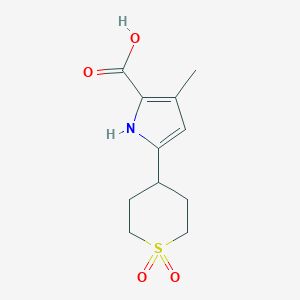

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
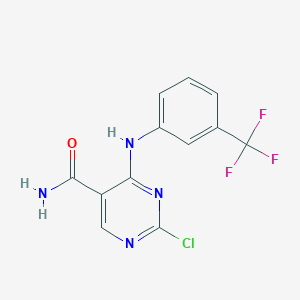
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
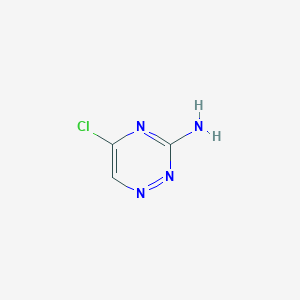
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
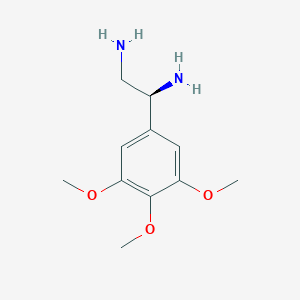
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
